molecular formula C20H16ClN3OS B2706156 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 1321960-43-3

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2706156
CAS RN: 1321960-43-3
M. Wt: 381.88
InChI Key: YFGRTWSXAAUOLM-RVDMUPIBSA-N
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Description

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as CMT-3, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. CMT-3 belongs to the family of acrylonitrile compounds that have shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related chemical compounds have been extensively studied. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involves reactions that produce compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the relevance of chemical synthesis in developing compounds with potential medical applications (Hassan, Hafez, & Osman, 2014).

Applications in Material Science

In material science, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, has been explored. These modifications aim to enhance the thermal stability and biological activities of polymers, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Corrosion Inhibition

The derivative 2-Amino-4-(p-tolyl)thiazole (APT), a molecule structurally related to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, has been investigated for its potential as a corrosion inhibitor for mild steel in acidic solutions. This research demonstrates the importance of such compounds in industrial applications, particularly in protecting metals from corrosion (Khaled & Amin, 2009).

properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-13-3-5-14(6-4-13)18-12-26-20(24-18)15(10-22)11-23-17-9-16(21)7-8-19(17)25-2/h3-9,11-12,23H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRTWSXAAUOLM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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